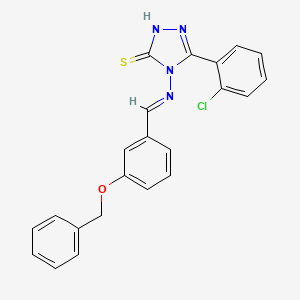

4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

This compound is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features a benzyloxy group at the 3-position of the benzylidene moiety and a 2-chlorophenyl substituent on the triazole ring . The synthesis typically involves a condensation reaction between an aromatic aldehyde (3-benzyloxybenzaldehyde) and a 4-amino-triazole-thione precursor under acidic conditions. Its molecular formula is C22H17ClN4OS, with a molecular weight of 428.91 g/mol .

Properties

CAS No. |

478253-91-7 |

|---|---|

Molecular Formula |

C22H17ClN4OS |

Molecular Weight |

420.9 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C22H17ClN4OS/c23-20-12-5-4-11-19(20)21-25-26-22(29)27(21)24-14-17-9-6-10-18(13-17)28-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,26,29)/b24-14+ |

InChI Key |

RSCAQRWQJRIYDB-ZVHZXABRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-1,2,4-triazole-5-thiol Intermediates

Method A :

-

Starting material : 4-Hydroxyphenylacetic acid and thiocarbohydrazide.

-

Procedure : Fusion at 413 K for 1 hour, followed by recrystallization from methanol.

-

Key reaction :

Method B :

-

Starting material : Methyl 4-hydroxybenzoate and benzyl chloride.

-

Procedure : Ultrasonic irradiation in DMF with KCO for 4 hours.

-

Intermediate : Methyl 4-(benzyloxy)benzoate, which is hydrolyzed to 4-(benzyloxy)benzohydrazide.

Introduction of the 2-Chlorophenyl Group

Substitution at the Triazole C3 Position

-

Reagent : 2-Chlorophenyl isothiocyanate.

-

Conditions : Reaction with 4-amino-triazole intermediates in ethanol under reflux.

-

Mechanism : Nucleophilic substitution at the triazole C3 position.

Schiff Base Formation for the Benzylideneamino Moiety

Condensation with 3-Benzyloxybenzaldehyde

-

Reagent : 3-Benzyloxybenzaldehyde.

-

Conditions : Acidic (HCl) or solvent-mediated (ethanol) reflux for 3–5 hours.

-

Key step :

Optimized Synthetic Routes

Three-Step Protocol (Most Common)

Ultrasound-Assisted Synthesis

-

Advantage : Reduces reaction time from 20 h (conventional) to 2 h.

-

Conditions : Ultrasonic processor, molecular sieves (3Å), methanol solvent.

Critical Analysis of Methodologies

Conventional vs. Green Chemistry Approaches

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Time | 15–20 h | 1–2 h |

| Yield | 70–75% | 82–88% |

| Energy Efficiency | Low | High |

| Solvent | Ethanol/DMF | Methanol |

Challenges and Solutions

-

Low solubility of intermediates : Add polar aprotic solvents (e.g., DMF).

-

Steric hindrance : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to triazole).

Spectroscopic Characterization Data

Key Spectral Signatures

| Functional Group | IR (cm) | H NMR (δ, ppm) |

|---|---|---|

| Thione (C=S) | 1250–1275 | Not observed (tautomerism) |

| Benzylidene (C=N) | 1600–1620 | 8.2–8.5 (s, 1H) |

| Benzyloxy (C-O-C) | 1240–1260 | 5.1–5.3 (s, 2H, OCHPh) |

| 2-Chlorophenyl (C-Cl) | 550–600 | 7.3–7.5 (m, 4H, Ar-H) |

Industrial-Scale Considerations

Cost-Effective Reagents

Waste Management

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield benzyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, which is known for its stability and ability to engage in hydrogen bonding. The presence of a benzyloxy group and a chlorophenyl moiety enhances its lipophilicity and biological activity. The molecular formula is , and it exhibits significant potential in various fields of research.

Biological Applications

This compound has shown promise in various biological activities:

Antimicrobial Activity

Research indicates that 4-((3-(benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating efficacy comparable to established antibiotics .

Antitubercular Activity

The compound has also been identified as an effective agent against Mycobacterium tuberculosis, including multi-drug-resistant strains. Its mechanism of action involves inhibiting key enzymes in fatty acid biosynthesis within the bacteria, making it a candidate for further development in tuberculosis treatment .

Antioxidant Properties

Studies have reported that derivatives of this compound possess antioxidant activities, which can mitigate oxidative stress-related cellular damage. This property is particularly valuable in the context of degenerative diseases where oxidative stress plays a critical role .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various triazole derivatives, 4-((3-(benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Tuberculosis Treatment

A separate investigation focused on the compound's effectiveness against multi-drug-resistant Mycobacterium tuberculosis. The study demonstrated that the compound inhibited bacterial growth by targeting fatty acid biosynthesis pathways, providing insights into its mechanism of action and paving the way for further development as an antitubercular drug.

Mechanism of Action

The mechanism of action of 4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Properties

- Nitro-substituted analogs (e.g., 6i ) exhibit strong electron-withdrawing effects, which may increase reactivity in nucleophilic substitution reactions.

- Electron-Donating Groups (e.g., OCH3, N(CH3)₂): Methoxy or dimethylamino groups (e.g., 6j ) improve solubility in polar solvents and may enhance interactions with biological targets via hydrogen bonding.

Spectral and Crystallographic Comparisons

- IR Spectroscopy:

- NMR Spectroscopy: Aromatic protons in the target compound resonate at δ 7.2–7.6 ppm , whereas dimethylamino-substituted analogs show upfield shifts (δ 6.77 ppm) due to electron donation .

- Crystallography:

- Related compounds (e.g., 4-chlorobenzylidene derivatives ) exhibit dihedral angles of ~86° between aromatic rings, influencing molecular packing and stability. Hydrogen bonding (N–H···S) is common in these structures .

Biological Activity

The compound 4-((3-(benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring, a benzyloxy group, and a chlorophenyl moiety. Its molecular formula is C₁₈H₁₄ClN₃OS, with a molecular weight of approximately 404.5 g/mol. The presence of the thione functional group enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : The initial step often includes the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.

- Introduction of Functional Groups : Subsequent reactions introduce the benzyloxy and chlorophenyl groups through nucleophilic substitutions or coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that 4-((3-(benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibits significant antimicrobial properties:

- Anti-tubercular Activity : The compound demonstrates promising activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. It inhibits key enzymes involved in fatty acid biosynthesis within the bacteria, such as β-ketoacyl ACP synthase I (KasA) .

- Antibacterial Activity : Studies show that it possesses antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell processes and inhibiting DNA-gyrase activity .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines, such as HeLa cells. Results indicate that it has a low cytotoxic profile while maintaining effective antimicrobial activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related triazole derivatives:

The biological activity of this compound can be attributed to its structural features that allow it to interact effectively with specific molecular targets in bacterial cells. Molecular docking studies suggest strong binding affinity to targets involved in bacterial metabolism and cell wall synthesis .

Q & A

Q. What are the standard synthetic routes for preparing 4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

The compound is typically synthesized via a two-step process:

- Step 1: Formation of the 4-amino-1,2,4-triazole-5-thione core by cyclization of thiosemicarbazide derivatives.

- Step 2: Condensation of the amino group with 3-(benzyloxy)benzaldehyde under acidic (e.g., glacial acetic acid) or basic conditions in ethanol or methanol, followed by reflux for 3–6 hours .

- Key variables: Solvent polarity, catalyst type (e.g., AlCl₃ vs. HCl), and reaction time influence yield (typically 60–85%) and purity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–8.1 ppm), imine (C=N, δ ~160 ppm), and thione (C=S, δ ~180 ppm).

- IR: Detect N-H stretches (~3200 cm⁻¹), C=N (~1640 cm⁻¹), and C=S (~1250 cm⁻¹).

- X-ray crystallography: Resolve the E/Z configuration of the benzylideneamino group and intermolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks.

- Analytical monitoring: Use HPLC to track degradation products (e.g., hydrolysis of the imine bond or oxidation of the thione group) .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence bioactivity?

- Comparative analysis: Replace the 3-benzyloxy group with electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (-OCH₃) groups.

- Bioactivity trends: Chlorinated derivatives (e.g., 3,4-dichloro substitution) show enhanced antimicrobial activity (MIC: 2–8 µg/mL) due to increased lipophilicity and membrane penetration .

- Table: Substituent Effects on Antimicrobial Activity

| Substituent | MIC (µg/mL, S. aureus) | LogP |

|---|---|---|

| -OCH₃ | 16 | 2.1 |

| -Cl | 4 | 3.8 |

| -NO₂ | 8 | 3.5 |

Q. What strategies optimize reaction yield and purity during synthesis?

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions vs. ethanol .

- Catalyst screening: Lewis acids (AlCl₃) vs. Brønsted acids (HCl) affect imine formation kinetics. AlCl₃ increases yield by 15–20% but complicates purification .

- Byproduct mitigation: Use column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted aldehyde or dimerized products.

Q. How can photoisomerization of the benzylidene group be exploited for light-controlled applications?

- UV irradiation (365 nm): Induces E→Z isomerization (quantum yield Φ = 0.32), altering molecular geometry and bioactivity .

- Applications: Develop photoresponsive drug delivery systems where bioactivation is triggered by specific wavelengths.

Q. What computational methods validate molecular interactions with biological targets?

- Molecular docking (AutoDock/Vina): Simulate binding to enzymes (e.g., dihydrofolate reductase) with ∆G values < -8 kcal/mol indicating strong affinity .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported antimicrobial activity across studies?

- Variables causing divergence:

- Strain variability: Clinical vs. lab-adapted strains differ in efflux pump expression.

- Assay conditions: Broth microdilution (MIC) vs. agar diffusion (zone inhibition) methods.

Q. Why do some analogs exhibit contradictory solubility and bioavailability profiles?

- Structural factors: The 2-chlorophenyl group enhances hydrophobicity (LogP ~3.5), reducing aqueous solubility but improving membrane permeability.

- Mitigation: Introduce polar groups (e.g., -SO₃H) or formulate as nanoparticles (e.g., PLGA encapsulation) .

Applications in Academic Research

Q. How to design enzyme inhibition assays for this compound?

- Target selection: Prioritize kinases (e.g., PIM-1) or proteases (e.g., HIV-1 protease) based on structural homology.

- Assay protocol:

Incubate compound (0.1–100 µM) with enzyme/substrate in buffer (pH 7.4).

Measure activity via fluorescence (e.g., ATP consumption) or colorimetry (e.g., nitroaniline release).

Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Q. What role does the triazole-thione moiety play in metal coordination for material science?

- Coordination chemistry: The sulfur and nitrogen atoms bind to transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes for catalytic or photoluminescent applications .

- Example: Cu(II) complexes exhibit enhanced photocatalytic activity in dye degradation (e.g., methylene blue, 90% degradation in 60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.